4-(4-Nitrophenoxy)tetrahydro-2H-pyran

Overview

Description

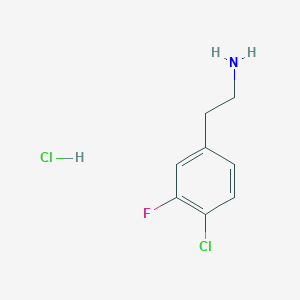

“4-(4-Nitrophenoxy)tetrahydro-2H-pyran” is a chemical compound12. However, there is limited information available about this specific compound. It is not intended for human or veterinary use and is for research use only3.

Synthesis Analysis

While there is no specific synthesis analysis available for “4-(4-Nitrophenoxy)tetrahydro-2H-pyran”, there are general methods for the synthesis of 2H-Pyrans4. These methods include the Knoevenagel condensation and the electrocyclization reaction4.

Molecular Structure Analysis

The molecular structure of “4-(4-Nitrophenoxy)tetrahydro-2H-pyran” is not directly available. However, similar compounds like “4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran” have a molecular formula of C11H12BrNO41.Chemical Reactions Analysis

There is no specific chemical reaction analysis available for “4-(4-Nitrophenoxy)tetrahydro-2H-pyran”. However, there are general reactions for tetrahydropyrans5. These reactions include intramolecular hydroalkoxylation of unactivated terminal alkenes5.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Nitrophenoxy)tetrahydro-2H-pyran” are not directly available. However, similar compounds like “4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran” have a density of 1.5±0.1 g/cm3, boiling point of 411.0±45.0 °C at 760 mmHg, and a molar refractivity of 65.2±0.3 cm31.Scientific Research Applications

Synthesis in Undergraduate Organic Laboratories

4-(4-Nitrophenoxy)tetrahydro-2H-pyran is synthesized in undergraduate organic laboratories as an environmentally friendly compound via a Montmorillonite K10 clay-catalyzed reaction. This synthesis is part of a tandem Prins–Friedel–Crafts-type multicomponent reaction (MCR), offering a platform for student research projects using various carbonyl substrates (Dintzner et al., 2012).

Pyrolysis Kinetics and Mechanism Studies

Research has been conducted on the gas-phase pyrolysis kinetics of tetrahydropyranyl phenoxy ethers, including 4-(4-Nitrophenoxy)tetrahydro-2H-pyran, in a static system. These studies are crucial for understanding the reaction mechanisms, including the elimination kinetics and thermodynamics, of these compounds (Álvarez-Aular et al., 2018).

Nitration and Isomerization Studies

The compound's reactivity in nitration reactions has been investigated, such as in the case of 4-methyl-5,6-dihydro-2H-pyran. These studies provide insights into the formation of nitration products and their subsequent chemical behaviors, including deacylation and isomerization (Sargsyan et al., 1987).

Structural Analysis

Structural analysis of derivatives of 4-(4-Nitrophenoxy)tetrahydro-2H-pyran, such as in the case of certain xanthenes and xanthene diones, has been carried out. This includes examining their molecular structure, conformation, and crystallographic properties, contributing to the understanding of their chemical behavior (Li and Wang, 2009).

Safety And Hazards

The safety and hazards of “4-(4-Nitrophenoxy)tetrahydro-2H-pyran” are not directly available. However, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye when handling similar compounds6.

Future Directions

There is no specific future direction available for “4-(4-Nitrophenoxy)tetrahydro-2H-pyran”. However, it is available for research use only3, indicating its potential use in scientific studies.

Please note that the information provided is based on the available data and may not be fully accurate or complete. Always refer to the relevant safety data sheets and consult with a qualified professional for handling and usage instructions.

properties

IUPAC Name |

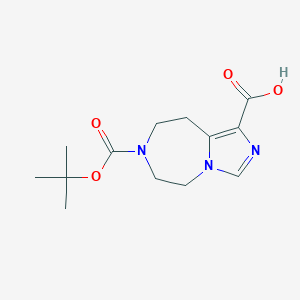

4-(4-nitrophenoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c13-12(14)9-1-3-10(4-2-9)16-11-5-7-15-8-6-11/h1-4,11H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOPOHTFLSBVORA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Nitrophenoxy)tetrahydro-2H-pyran | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

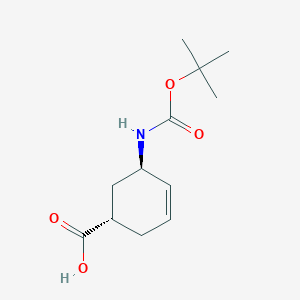

![Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B1435277.png)

![(2-Oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B1435278.png)

![2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine hydrochloride](/img/structure/B1435280.png)